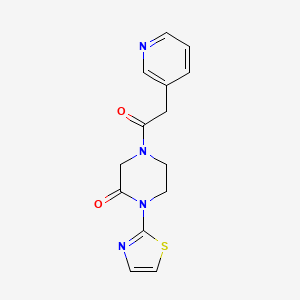

4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one

Description

4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at position 1 with a thiazol-2-yl group and at position 4 with a (pyridin-3-yl)acetyl moiety. For instance, piperazin-2-one derivatives often exhibit moderate solubility in polar solvents due to the amide-like carbonyl group, while aromatic substituents like thiazole and pyridine may enhance π-π stacking interactions in biological systems .

Properties

IUPAC Name |

4-(2-pyridin-3-ylacetyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-12(8-11-2-1-3-15-9-11)17-5-6-18(13(20)10-17)14-16-4-7-21-14/h1-4,7,9H,5-6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAQFKIQUHOGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazinone Core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

Introduction of the Pyridinyl Group: This step might involve a nucleophilic substitution reaction where a pyridinyl acetyl chloride reacts with the piperazinone.

Attachment of the Thiazolyl Group: This could be done via a condensation reaction between a thiazole derivative and the piperazinone intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions could target the carbonyl group in the piperazinone ring.

Substitution: The pyridinyl and thiazolyl groups can participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-pyridine hybrids. For example, compounds similar to 4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one have demonstrated significant cytotoxic effects against various cancer cell lines, including:

These findings suggest that similar compounds could be developed as effective anticancer agents.

Anticonvulsant Properties

Research has also indicated that thiazole derivatives possess anticonvulsant activity. For instance, a study reported that certain thiazole-linked compounds exhibited protective effects in seizure models:

| Compound ID | Median Effective Dose (mg/kg) | Protection Index |

|---|---|---|

| Analogue 2 | 18.4 | 9.2 |

| Analogue 6 | 24.38 | Not specified |

These results underscore the potential of thiazole-containing compounds in treating epilepsy and other seizure disorders .

Protein Kinase Inhibition

Another promising application is in the inhibition of protein kinases, which are critical in regulating cell proliferation. Compounds structurally related to 4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one have shown efficacy in modulating protein kinase activity, particularly CDK4 and CDK6, which are implicated in various cancers .

Study on Anticancer Activity

In a comprehensive study published in Pharmaceutical Biology, researchers synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer activity against several cell lines. The study found that one particular hybrid exhibited superior efficacy compared to standard chemotherapy agents, suggesting its potential as a new therapeutic option .

Study on Anticonvulsant Activity

A separate investigation focused on the anticonvulsant properties of thiazole derivatives. The study involved testing various analogues in both electroshock and PTZ-induced seizure models. The results indicated that specific structural modifications significantly enhanced anticonvulsant activity, paving the way for further development of these compounds as anti-seizure medications .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperazinone and thiazole moieties can interact with enzymes or receptors, modulating their activity. The pyridinyl group might enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Profile Comparison

*Theoretical values based on structural composition.

Key Observations:

Substituent Diversity: The target compound lacks fluorination, unlike and analogs, which may reduce its metabolic stability but improve solubility compared to fluorinated derivatives .

Molecular Weight and Complexity :

- Urea-containing analogs (e.g., 1f in ) exhibit significantly higher molecular weights (~668 Da) due to extended aromatic and hydrazine-based side chains, which may limit membrane permeability compared to the target compound .

Physicochemical and Spectral Data

Table 2: Experimental Data from Evidence

Key Observations:

- The absence of urea or hydrazine groups in the target compound likely simplifies its ¹H-NMR profile compared to analogs, which show complex aromatic and hydroxybenzylidene signals .

- Fluorinated analogs () may exhibit distinct MS/MS fragmentation patterns due to fluorine’s electronegativity, whereas the target’s pyridine-thiazole system could generate unique ion peaks.

Functional Implications

- Bioactivity Potential: Thiazole and pyridine moieties are common in kinase inhibitors and antimicrobial agents. The target’s structure aligns with scaffolds reported in kinase-targeting studies, though fluorinated analogs () may exhibit enhanced binding to hydrophobic active sites .

Biological Activity

4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a thiazole moiety, and a pyridine-derived acetyl group. Its chemical structure can be represented as follows:

This structure is pivotal for its biological interactions, particularly its ability to inhibit specific protein kinases involved in cell proliferation.

Studies indicate that 4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one primarily exerts its effects by inhibiting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition leads to decreased cell proliferation in various cancer cell lines .

Anticancer Activity

The compound has shown promising results in preclinical studies targeting various cancer types. For instance, it has been evaluated against human breast cancer cells with notable efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | CDK4/6 inhibition |

| A431 (Skin Cancer) | <10 | Induction of apoptosis |

| Jurkat (Leukemia) | <5 | Cell cycle arrest via CDK inhibition |

These results suggest that the compound may serve as a potent therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The SAR studies have identified key structural features that enhance the biological activity of thiazole-piperazine derivatives. Modifications at the thiazole or piperazine rings can significantly influence potency. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity .

Case Studies

- In Vitro Studies : In a study involving various cancer cell lines, 4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one demonstrated strong antiproliferative effects, particularly in breast and skin cancer models. The mechanism was attributed to G1 phase arrest and subsequent apoptosis induction .

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. This suggests that the compound not only inhibits cell proliferation but also has potential for systemic efficacy in treating cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation between pyridine and thiazole derivatives, followed by acetylation of the piperazine ring. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) to control moisture-sensitive reactions .

- Characterization via and NMR to confirm structural integrity, with chemical shifts analyzed for pyridine (~8.5 ppm) and thiazole (~7.5 ppm) protons .

- High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% threshold for research-grade material) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Consult Safety Data Sheets (SDS) for hazard classification; while no specific hazards are reported, standard precautions apply:

- Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Wear nitrile gloves and lab coats to prevent skin contact; wash immediately with copious water if exposure occurs .

- Store in airtight containers at 2–8°C, protected from light, to prevent degradation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Stability studies should employ accelerated degradation assays:

- Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours .

- Monitor degradation via HPLC, noting increased degradation rates at extremes (pH < 4 or >9, temperatures >40°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Design a factorial experiment to test variables:

- Solvent polarity : Compare yields in DMF (polar aprotic) vs. toluene (non-polar) .

- Catalyst loading : Screen Pd/C (0.5–5 mol%) for coupling steps .

- Temperature gradients : Use microwave-assisted synthesis (50–120°C) to reduce reaction time .

- Analyze results via ANOVA to identify statistically significant factors .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Cross-validate assays using standardized models:

- In vitro : Compare IC values in cancer cell lines (e.g., MCF-7 vs. HepG2) to assess tissue-specific effects .

- Structural analogs : Test derivatives with modified pyridine/thiazole substituents to isolate pharmacophore contributions .

- Use molecular docking to predict binding affinities to target proteins (e.g., kinases), correlating with experimental data .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Apply QSAR (Quantitative Structure-Activity Relationship) modeling :

- Train models on datasets of analogous piperazine-thiazole derivatives to predict logP, solubility, and toxicity .

- Perform molecular dynamics simulations :

- Simulate ligand-receptor interactions (e.g., with dopamine D2 or serotonin 5-HT receptors) to optimize binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.